Cas no 2098070-80-3 (1-(4-(Tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde)
1-(4-(Tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-(4-tert-butylcyclohexyl)triazole-4-carbaldehyde
- 1-(4-(Tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde
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- Inchi: 1S/C13H21N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h8-10,12H,4-7H2,1-3H3
- InChI Key: GDOOQKVBQNXYOU-UHFFFAOYSA-N
- SMILES: O=CC1=CN(C2CCC(CC2)C(C)(C)C)N=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 266
- XLogP3: 2.6
- Topological Polar Surface Area: 47.8
1-(4-(Tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T128876-100mg |
1-(4-(tert-butyl)cyclohexyl)-1h-1,2,3-triazole-4-carbaldehyde |
2098070-80-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | T128876-500mg |
1-(4-(tert-butyl)cyclohexyl)-1h-1,2,3-triazole-4-carbaldehyde |
2098070-80-3 | 500mg |
$ 365.00 | 2022-06-03 | ||
| TRC | T128876-1g |
1-(4-(tert-butyl)cyclohexyl)-1h-1,2,3-triazole-4-carbaldehyde |
2098070-80-3 | 1g |
$ 570.00 | 2022-06-03 | ||
| Life Chemicals | F2157-0383-0.25g |
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098070-80-3 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F2157-0383-0.5g |
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098070-80-3 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2157-0383-1g |
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098070-80-3 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2157-0383-2.5g |
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098070-80-3 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2157-0383-5g |
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098070-80-3 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2157-0383-10g |
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098070-80-3 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
1-(4-(Tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1-(4-(Tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde
1-(4-(Tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde: A Comprehensive Overview
The compound 1-(4-(Tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde, with CAS No. 2098070-80-3, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound is characterized by its unique structure, which combines a cyclohexyl group substituted with a bulky tert-butyl moiety and a functionalized triazole ring. The presence of the aldehyde group further enhances its reactivity and versatility in various chemical transformations.
The synthesis of this compound typically involves a multi-step process that leverages advanced techniques such as click chemistry and catalytic cross-coupling reactions. Recent advancements in these areas have significantly improved the efficiency and scalability of its production. For instance, researchers have employed copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring with high precision. This approach not only ensures structural integrity but also minimizes side reactions, making it a preferred method for large-scale synthesis.
In terms of applications, this compound has demonstrated remarkable potential in drug discovery and development. Its unique combination of steric bulk and electronic properties makes it an ideal candidate for modulating biological targets such as enzymes and receptors. For example, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are critical in various disease pathways including cancer and inflammation.
Beyond pharmacology, this compound has also found utility in materials science. Its ability to form stable covalent bonds under mild conditions has made it a valuable building block for constructing advanced materials such as polymers and supramolecular assemblies. Recent research highlights its role in creating stimuli-responsive materials that can adapt to environmental changes, opening new avenues for applications in sensors and drug delivery systems.
The structural versatility of 1-(4-(Tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde also extends to its use in organic synthesis as a versatile precursor. Its aldehyde group can undergo a wide range of reactions, including condensation reactions (e.g., aldol addition), which are pivotal in constructing complex molecular frameworks. Moreover, the triazole ring provides additional functionality, enabling the formation of diverse heterocyclic structures that are highly sought after in medicinal chemistry.
From an environmental standpoint, this compound has been evaluated for its biodegradability and eco-friendly properties. Studies indicate that under controlled conditions, it exhibits moderate biodegradation rates, making it suitable for applications where environmental impact is a concern. This aligns with the growing trend toward sustainable chemistry practices in both academia and industry.
In conclusion, 1-(4-(Tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with cutting-edge synthetic methodologies and diverse applications across multiple disciplines, underscores its importance as a key molecule in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more significant role in shaping future advancements in science and technology.
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